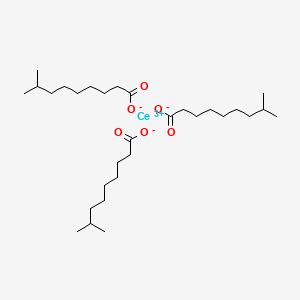

Cerium(III) isodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

94246-94-3 |

|---|---|

Molecular Formula |

C30H57CeO6 |

Molecular Weight |

653.9 g/mol |

IUPAC Name |

cerium(3+);8-methylnonanoate |

InChI |

InChI=1S/3C10H20O2.Ce/c3*1-9(2)7-5-3-4-6-8-10(11)12;/h3*9H,3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |

InChI Key |

QUUXLKICDAEGSD-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ce+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cerium(III) Isodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cerium(III) isodecanoate. Cerium(III) compounds are of significant interest in various fields, including catalysis, materials science, and pharmaceuticals, owing to the unique redox properties of cerium. This document outlines a detailed experimental protocol for the synthesis of this compound from readily available precursors. Furthermore, it delves into the essential characterization techniques required to confirm the identity, purity, and properties of the synthesized compound. These techniques include Fourier-Transform Infrared (FTIR) Spectroscopy, Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and analysis of rare-earth metal complexes.

Introduction

Cerium, a lanthanide series element, exhibits a versatile chemistry, primarily existing in the +3 and +4 oxidation states. This redox duality is central to its application in a myriad of chemical processes. Cerium(III) carboxylates, such as this compound, are organometallic compounds that have garnered attention for their potential as catalysts, driers in paints and varnishes, and as precursors for the synthesis of cerium-based nanomaterials. The isodecanoate ligand, a branched-chain C10 carboxylate, imparts solubility in organic solvents, a crucial property for many industrial applications.

This guide presents a feasible synthetic route to this compound and details the analytical methods for its comprehensive characterization. The provided protocols and data will enable researchers to synthesize and confidently identify this compound, paving the way for its further exploration in various scientific and industrial domains.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a soluble Cerium(III) salt with isodecanoic acid. The following protocol is a generalized procedure based on common methods for the preparation of rare-earth carboxylates.

Experimental Protocol: Precipitation Method

Materials:

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) or Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Isodecanoic acid

-

Ethanol

-

Ammonium hydroxide solution (or Sodium hydroxide solution)

-

Deionized water

-

Heptane (or other suitable organic solvent)

Procedure:

-

Preparation of Cerium(III) Solution: Dissolve a stoichiometric amount of the Cerium(III) salt in a minimal amount of deionized water or ethanol.

-

Preparation of Isodecanoate Solution: In a separate beaker, dissolve a 3-molar equivalent of isodecanoic acid in ethanol.

-

Reaction: Slowly add the Cerium(III) solution to the isodecanoate solution with vigorous stirring.

-

pH Adjustment: Gradually add ammonium hydroxide solution dropwise to the reaction mixture until a pH of approximately 5-6 is reached. This will facilitate the deprotonation of the carboxylic acid and the formation of the cerium salt, which will precipitate out of the solution.

-

Isolation: The resulting precipitate of this compound is then collected by vacuum filtration.

-

Washing: The collected solid is washed sequentially with deionized water and ethanol to remove any unreacted starting materials and by-products.

-

Drying: The purified product is dried in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual solvent and water.

Synthesis Workflow Diagram

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis and purity of this compound. The following sections detail the key analytical techniques and expected results.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most informative region of the IR spectrum is where the carboxylate group vibrations appear.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Spectral Features:

The coordination of the carboxylate group to the cerium ion results in characteristic changes in the vibrational frequencies compared to the free carboxylic acid.

| Vibrational Mode | Isodecanoic Acid (Approx. cm⁻¹) ** | This compound (Approx. cm⁻¹) ** | Notes |

| O-H Stretch (of COOH) | 3300-2500 (broad) | Absent | The disappearance of this broad band indicates the deprotonation of the carboxylic acid and salt formation. |

| C=O Stretch (of COOH) | ~1710 | Absent | This band is replaced by the asymmetric and symmetric stretches of the carboxylate group. |

| Asymmetric COO⁻ Stretch | N/A | 1650-1540 | The position of this band is indicative of the coordination mode of the carboxylate group to the metal center. |

| Symmetric COO⁻ Stretch | N/A | 1450-1360 | The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide further information about the coordination environment. |

| C-H Stretches (Alkyl) | 2960-2850 | 2960-2850 | These bands will be present in both the free acid and the cerium salt. |

Thermal Analysis (TGA/DSC)

Thermal analysis provides information about the thermal stability and decomposition profile of the compound.

Experimental Protocol:

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in an alumina or platinum crucible.

-

Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

Expected Thermal Events:

The thermogram of this compound is expected to show a multi-step decomposition process, ultimately leading to the formation of cerium oxide.

| Temperature Range (°C) | Event | Technique | Expected Observation |

| < 150 | Desolvation/Dehydration | TGA/DSC | Initial mass loss corresponding to the removal of any residual solvent or coordinated water molecules. An endothermic peak would be observed in the DSC curve. |

| 200-500 | Decomposition of Isodecanoate Ligands | TGA/DSC | Significant mass loss due to the breakdown of the organic ligands. This is typically an exothermic process, and multiple exothermic peaks may be observed in the DSC curve, corresponding to the complex decomposition pathway. |

| > 500 | Formation of Cerium Oxide | TGA | The mass loss stabilizes, and the remaining residue corresponds to the theoretical mass of Cerium(IV) oxide (CeO₂), assuming decomposition in an oxidizing atmosphere. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the structure of the molecule in solution. However, the presence of the paramagnetic Ce(III) ion significantly affects the NMR spectrum.

Experimental Protocol:

-

Solvent: A deuterated solvent in which the complex is soluble, such as deuterated chloroform (CDCl₃) or deuterated toluene.

-

Instrumentation: A high-field NMR spectrometer.

Expected Spectral Features:

Due to the paramagnetic nature of the Ce(III) ion, the proton (¹H) and carbon (¹³C) NMR spectra of this compound will exhibit:

-

Large Chemical Shift Ranges: The resonance signals will be spread over a much wider range of chemical shifts compared to diamagnetic compounds.

-

Broadened Signals: The relaxation times of the nuclei are shortened by the paramagnetic center, leading to broader resonance lines.

-

Shifted Resonances: The signals of the isodecanoate ligand will be significantly shifted from their positions in the free acid due to the paramagnetic influence of the cerium ion. The magnitude and direction of these shifts depend on the distance and orientation of the nuclei relative to the cerium ion.

A direct comparison with the spectrum of the diamagnetic analogue, Lanthanum(III) isodecanoate, can be helpful in interpreting the spectrum and estimating the paramagnetic shifts.

Characterization Workflow Diagram

Cerium(III) Isodecanoate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Physicochemical Properties and Methodologies

This technical guide provides a comprehensive overview of the physical and chemical properties of Cerium(III) isodecanoate, a compound of interest for various research and development applications, including in the pharmaceutical industry. Due to the limited availability of specific data for this compound, this guide leverages data from its close isomer, Cerium(III) neodecanoate, which is expected to have very similar characteristics. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.

Physicochemical Properties

This compound is a metal carboxylate, consisting of a central cerium atom in the +3 oxidation state coordinated to three isodecanoate ligands.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Cerium(III) neodecanoate, presented as a proxy for this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₇CeO₆ | [1] |

| Molecular Weight | 653.89 g/mol | [1][2] |

| Appearance | White powder (for Cerium(III) acetate) | [3] |

| Density | 1.212 g/cm³ at 20°C (for Cerium(III) neodecanoate) | [4] |

| Boiling Point | Decomposes above 200°C (for Cerium(III) neodecanoate) | [5] |

| Solubility | Highly soluble in non-polar solvents (e.g., hexane, toluene) | [5] |

| Water Solubility | 157.5 µg/L at 20°C (for Cerium(III) neodecanoate) | [4] |

| Flash Point | 121.3°C (of neodecanoic acid) | [2] |

Computed Properties (for Cerium(III) neodecanoate)

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 15 | [1] |

| Topological Polar Surface Area | 120 Ų | [1] |

Chemical Properties and Spectral Data

This compound is susceptible to hydrolysis and should be handled and stored under inert conditions.[5] The carboxylate ligands can be substituted by other ligands, allowing for the formation of diverse cerium complexes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for the carboxylate groups. The positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations can provide information about the coordination mode of the carboxylate ligand to the cerium ion. The separation between these two bands (Δν = νₐₛ - νₛ) is indicative of monodentate, bidentate, or bridging coordination. For lanthanide carboxylates, these bands typically appear in the regions of 1545-1667 cm⁻¹ and 1378-1457 cm⁻¹, respectively.[3] A metal-oxygen (Ce-O) stretching vibration is expected in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cerium(III) ion, the NMR spectra of this compound will exhibit shifted and broadened signals compared to the free isodecanoic acid. The paramagnetic induced shifts can provide structural information about the complex in solution. Lanthanide complexes are known to be used as NMR shift reagents for this purpose.[6][7]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of cerium carboxylates, adapted for this compound.

Materials:

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) or Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Isodecanoic acid

-

Sodium hydroxide (NaOH)

-

A water-immiscible organic solvent (e.g., toluene or hexane)

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

Preparation of Anhydrous Cerium(III) Chloride (if starting from the heptahydrate):

-

Place Cerium(III) chloride heptahydrate in a flask and heat gradually to 140-150°C under vacuum for 2 hours with gentle stirring to obtain the anhydrous salt.[8] Cool under an inert atmosphere.

-

-

Reaction Setup:

-

In a two-necked flask equipped with a stirrer and an inert gas inlet, dissolve a stoichiometric amount of anhydrous Cerium(III) chloride or Cerium(III) nitrate in deionized water.

-

In a separate container, dissolve three molar equivalents of isodecanoic acid in the organic solvent.

-

-

Reaction:

-

Add the isodecanoic acid solution to the aqueous cerium salt solution to form a two-phase system.

-

While stirring vigorously, slowly add a solution of sodium hydroxide to neutralize the acid and facilitate the formation of the cerium carboxylate. The pH should be carefully monitored.

-

-

Extraction and Purification:

-

After the reaction is complete, separate the organic phase containing the this compound.

-

Wash the organic phase with deionized water to remove any remaining inorganic salts.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent can be removed under reduced pressure to yield the solid this compound. Further purification can be achieved by recrystallization from a suitable non-polar solvent.[5]

-

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway in Drug Development

Cerium compounds, particularly in nanoparticle form, have been shown to possess antioxidant properties and can influence cellular signaling pathways. The following diagram presents a hypothetical signaling pathway that could be modulated by Cerium(III) ions, relevant to drug development in areas like inflammation and oxidative stress-related diseases. This is a generalized representation based on the known effects of cerium.

Caption: Hypothetical modulation of cellular signaling pathways by this compound.

References

- 1. Neodecanoic acid, cerium(3+) salt (3:1) | C30H57CeO6 | CID 106564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neodecanoic acid, cerium(3+) salt (3:1) | 68084-49-1, Neodecanoic acid, cerium(3+) salt (3:1) Formula - ECHEMI [echemi.com]

- 3. Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cerium(3+) neodecanoate | 68084-49-1 [chemicalbook.com]

- 5. Cerium(3+) neodecanoate | 68084-49-1 | Benchchem [benchchem.com]

- 6. Lanthanide-chiral carboxylate and chiral ester mixtures as NMR shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Navigating the Solubility Landscape of Cerium(III) Isodecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerium(III) isodecanoate, a metal-organic compound, holds potential in various applications, including catalysis and as a component in advanced materials. Understanding its solubility in organic solvents is paramount for its effective utilization in synthesis, formulation, and process design. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related cerium carboxylates. Due to the scarcity of publicly available quantitative data for this compound, this document emphasizes standardized experimental protocols for determining its solubility. This guide will equip researchers and drug development professionals with the necessary knowledge and methodologies to effectively work with this compound.

Solubility Profile of Cerium Carboxylates

For practical applications, Cerium(III) octoate is often supplied as a solution in solvents like mineral spirits or xylene. The solubility of metal carboxylates is influenced by factors such as the length and branching of the alkyl chain, the nature of the solvent, and the temperature.[3]

Table 1: Qualitative Solubility of Cerium Carboxylates in Organic Solvents

| Compound | Solvent | Solubility | Reference |

| Cerium(III) octoate | Organic solvents (general) | Soluble | [1] |

| Cerium(III) octoate | Mineral spirits | Soluble (commercially available in solution) | |

| Cerium(III) octoate | Xylene | Soluble (commercially available in solution) | |

| Cerium(III) 2-ethylhexanoate | Organic solvents (general) | Soluble | [2] |

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[4][5]

3.1 Materials and Equipment

-

This compound

-

Selected organic solvent (e.g., hexane, toluene, ethanol, tetrahydrofuran)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Oven

-

Vials with sealed caps

-

Pipettes and glassware

3.2 Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pipette. It is critical to avoid disturbing the solid residue.

-

Filter the withdrawn sample immediately using a syringe filter to remove any suspended solid particles. The filter membrane should be compatible with the organic solvent used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed, clean, and dry evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of the compound. A vacuum oven can be used for lower temperature evaporation.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3.3 Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, the qualitative solubility of related cerium carboxylates suggests its miscibility in a variety of organic solvents. The provided detailed gravimetric protocol offers a robust and reliable method for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. This foundational data is critical for the successful design and implementation of processes involving this promising cerium compound.

References

thermal stability and decomposition of Cerium(III) isodecanoate

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Cerium(III) Isodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) carboxylates are a class of metal-organic compounds with diverse applications, including as catalysts, precursors for nanomaterials, and components in various formulations. Their thermal stability is a critical parameter that dictates their utility in processes involving elevated temperatures. This technical guide focuses on the . Due to the limited specific data on this compound, this guide synthesizes findings from studies on other Cerium(III) alkanoates, such as butanoate, pentanoate, and hexanoate, to provide an informed projection of its thermal behavior.[1] Understanding the decomposition pathway, intermediate products, and final residues is essential for the effective application and safe handling of this material.

Thermal Decomposition of Cerium(III) Carboxylates

The thermal decomposition of Cerium(III) carboxylates, when heated, is a multi-step process that typically involves dehydration (if hydrated), melting, and then a series of decomposition steps leading to the final formation of cerium oxide. The nature of the gaseous byproducts and solid intermediates is dependent on the atmosphere (inert or oxidative) and the structure of the carboxylate ligand.

General Decomposition Pathway

Studies on various Cerium(III) alkanoates reveal a common decomposition pattern in an inert atmosphere.[1] This pathway is characterized by the following general stages:

-

Dehydration: For hydrated salts, the initial weight loss corresponds to the removal of water molecules.

-

Melting: Many cerium carboxylates exhibit a melting transition prior to the onset of major decomposition.[1]

-

Initial Decomposition: The anhydrous salt begins to decompose, often forming intermediate species.

-

Formation of Intermediates: The decomposition of cerium carboxylates can proceed through the formation of intermediate compounds such as cerium oxycarboxylates and cerium oxycarbonates.[1][2]

-

Final Decomposition to Cerium Oxide: In the final stages, these intermediates decompose to yield the ultimate solid product, which is typically Cerium(IV) oxide (CeO₂), even in an inert atmosphere, due to internal redox reactions.[1] The gaseous products at this stage often include carbon dioxide and ketones.[1]

Quantitative Thermal Analysis Data

The following table summarizes the thermal decomposition data for a series of linear-chain Cerium(III) carboxylates, which can be used to infer the behavior of this compound.

| Compound | Decomposition Stage | Temperature Range (°C) | Major Gaseous Products | Solid Intermediate/Product | Reference |

| Cerium(III) butanoate monohydrate | Dehydration & Melting | < 250 | H₂O | Anhydrous salt | [1] |

| Decomposition | 250 - 450 | CO₂, Symmetrical ketones | Ce₂O(C₃H₇CO₂)₄, Ce-oxycarbonate, CeO₂ | [1] | |

| Cerium(III) pentanoate | Melting | < 300 | - | Molten salt | [1] |

| Decomposition | 300 - 460 | CO₂, Symmetrical ketones | Ce₂O(C₄H₉CO₂)₄, Ce-oxycarbonate, CeO₂ | [1] | |

| Cerium(III) hexanoate | Melting | < 325 | - | Molten salt | [1] |

| Decomposition | 325 - 470 | CO₂, Symmetrical ketones | Ce₂O(C₅H₁₁CO₂)₄, Ce-oxycarbonate, CeO₂ | [1] | |

| Cerium(III) acetate hydrate | Dehydration | ~100 - 200 | H₂O | Anhydrous salt | [3][4] |

| Decomposition (in Argon) | 250 - 550 | Acetic acid, Acetone, CO₂ | Ce₈O₃(CH₃CO₂)₁₈, CeO(CH₃CO₂), Ce₂O₂CO₃ | [3] | |

| Decomposition (in Air) | 250 - 330 | Acetic acid, Acetone, CO₂ | CeO₂ | [3] |

Predicted Thermal Behavior of this compound

Based on the trends observed with increasing alkyl chain length in other Cerium(III) carboxylates, the following behavior can be predicted for this compound:

-

Melting Point: It is expected to have a distinct melting point before decomposition, likely at a lower temperature than shorter-chain analogs due to the branched nature of the isodecanoate ligand, which can disrupt crystal packing.

-

Decomposition Temperature: The onset of decomposition is anticipated to be within the range of 300-400°C. The larger organic ligand may lead to a slightly lower initial decomposition temperature compared to very long linear chains, but the overall decomposition may span a wider temperature range.

-

Decomposition Products:

-

Gaseous: The primary gaseous products are expected to be carbon dioxide and the corresponding symmetrical ketone, di(isononyl) ketone.

-

Solid Intermediates: The formation of an oxycarboxylate, such as Ce₂O(C₉H₁₉CO₂)₄, is plausible. An oxycarbonate intermediate, Ce₂O₂CO₃, is also likely to form before the final product.[1]

-

Final Product: The final solid residue will be Cerium(IV) oxide (CeO₂).

-

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize the thermal stability and decomposition of metal carboxylates.

Thermogravimetric Analysis coupled with Differential Thermal Analysis (TGA-DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The crucible is placed in the TGA-DTA instrument.

-

The sample is heated from ambient temperature to approximately 800-1000°C at a constant heating rate (e.g., 5 or 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like argon or nitrogen, to study the intrinsic decomposition. A parallel experiment in an oxidative atmosphere (air) can also be performed for comparison.

-

The mass of the sample and the temperature difference between the sample and a reference are recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and DTA curve (temperature difference vs. temperature) are analyzed to identify dehydration, melting, and decomposition events.

Evolved Gas Analysis (EGA) by Mass Spectrometry or FTIR

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

The TGA experiment is performed as described in section 5.1.

-

The evolved gases are continuously transferred to the MS or FTIR for analysis.

-

Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

-

The obtained spectra are correlated with the weight loss steps observed in the TGA curve to identify the gaseous species released at each decomposition stage.

In-situ X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid material as it is heated.

Methodology:

-

A powdered sample of this compound is placed on a high-temperature stage within an X-ray diffractometer.

-

The sample is heated according to a predefined temperature program, with XRD patterns collected at various temperature intervals.

-

The diffraction patterns are analyzed to identify the crystalline structures of the initial material, any intermediate phases, and the final decomposition product.[1] This allows for the direct observation of phase transitions during the thermal decomposition process.

Visualizations

Logical Flow of Thermal Decomposition Analysis

Caption: Workflow for thermal analysis of this compound.

Proposed Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway for this compound.

References

Spectroscopic Analysis of Cerium(III) Isodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Cerium(III) isodecanoate. While specific literature on this compound is scarce, this document extrapolates from the well-established principles of lanthanide and metal carboxylate chemistry to present a detailed framework for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide includes detailed, adaptable experimental protocols, expected data, and visualizations to aid researchers in their analytical endeavors.

Introduction

Cerium, a lanthanide element, possesses unique electronic properties that make its compounds valuable in various fields, including catalysis, materials science, and pharmaceuticals. This compound, a metal-organic complex, is of interest for its potential applications stemming from the interplay between the Ce(III) ion and the isodecanoate ligands. A thorough understanding of its structure and coordination chemistry is paramount for its development and application. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure and electronic environment of this compound.

This guide outlines the theoretical basis and practical application of NMR, IR, and UV-Vis spectroscopy for the characterization of this compound. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is based on established knowledge of analogous lanthanide carboxylate complexes.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a Cerium(III) salt with isodecanoic acid or its sodium salt in a suitable solvent.

Proposed Synthetic Protocol

-

Reactant Preparation: Dissolve Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in a minimal amount of deionized water. In a separate flask, dissolve a stoichiometric equivalent of sodium isodecanoate (3 equivalents) in ethanol.

-

Reaction: Slowly add the aqueous solution of Cerium(III) chloride to the ethanolic solution of sodium isodecanoate with vigorous stirring. A precipitate of this compound is expected to form.

-

Isolation: The precipitate can be collected by vacuum filtration.

-

Purification: Wash the collected solid with ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum at a moderately elevated temperature (e.g., 60 °C) to remove residual solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of paramagnetic compounds like this compound presents unique challenges and opportunities. The unpaired f-electron of the Ce(III) ion (4f¹) induces large chemical shifts (hyperfine shifts) and significant line broadening in the NMR spectrum.

Theoretical Considerations:

-

Paramagnetic Shifts: The observed chemical shifts are a sum of diamagnetic, contact, and pseudocontact contributions. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei, while the pseudocontact shift results from the magnetic anisotropy of the Ce(III) ion.[1][2][3]

-

Line Broadening: The paramagnetic center accelerates nuclear relaxation, leading to broader NMR signals.[4] The extent of broadening is proportional to the inverse sixth power of the distance between the nucleus and the paramagnetic ion.

-

Diamagnetic Reference: To interpret the paramagnetic effects, it is crucial to acquire an NMR spectrum of an analogous diamagnetic complex, such as Lanthanum(III) isodecanoate. The difference between the chemical shifts of the paramagnetic and diamagnetic complexes provides the hyperfine shift.[5]

Expected ¹H and ¹³C NMR Data (Hypothetical):

Due to the paramagnetic nature of Ce(III), the proton and carbon signals of the isodecanoate ligand are expected to be significantly shifted and broadened compared to the free ligand or a diamagnetic analogue. The protons and carbons closer to the carboxylate head group will experience more pronounced effects.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data (in ppm)

| Nucleus | Free Isodecanoic Acid (δ) | La(III) Isodecanoate (Diamagnetic) (δ) | Ce(III) Isodecanoate (Paramagnetic) (δ) | Hyperfine Shift (δCe - δLa) |

| ¹H NMR | ||||

| α-CH₂ | ~2.3 | ~2.5 | -5 to 15 (broad) | -7.5 to 12.5 |

| Other CH/CH₂/CH₃ | 0.8 - 1.6 | 0.8 - 1.7 | -2 to 5 (broad) | -2.8 to 3.3 |

| ¹³C NMR | ||||

| COO | ~180 | ~185 | 150 to 220 (very broad) | -35 to 35 |

| α-C | ~34 | ~36 | 10 to 60 (broad) | -26 to 24 |

| Other C | 14 - 32 | 14 - 33 | 5 to 40 (broad) | -9 to 7 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Prepare a ~10-20 mM solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the complex. Prepare a corresponding sample of the diamagnetic analogue (La(III) isodecanoate) at the same concentration.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

Acquire ¹H and ¹³C{¹H} NMR spectra.

-

Due to the expected broad signals, use a larger number of scans to improve the signal-to-noise ratio.

-

Employ a short relaxation delay (T1 is expected to be short for paramagnetic samples).

-

A wider spectral width will be necessary to encompass the paramagnetically shifted signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate ligand to the metal center.[6][7][8]

Theoretical Considerations:

The key diagnostic peaks are the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group. The difference in wavenumber between these two peaks (Δν = ν_as - ν_s) is indicative of the coordination mode:

-

Ionic: Δν is relatively small.

-

Unidentate: Δν is significantly larger than in the ionic form.

-

Bidentate Chelating: Δν is smaller than in the ionic form.

-

Bidentate Bridging: Δν is similar to or slightly larger than the ionic form.[7][8]

Expected IR Data (Hypothetical):

For this compound, a bidentate (chelating or bridging) coordination is expected.

Table 2: Hypothetical IR Absorption Frequencies (in cm⁻¹)

| Vibrational Mode | Free Isodecanoic Acid | Sodium Isodecanoate (Ionic) | Ce(III) Isodecanoate (Bidentate) |

| ν(C=O) of COOH | ~1710 | - | - |

| ν_as(COO⁻) | - | ~1560 | ~1540 |

| ν_s(COO⁻) | - | ~1415 | ~1420 |

| Δν (ν_as - ν_s) | - | ~145 | ~120 |

| ν(C-H) | 2850-2960 | 2850-2960 | 2850-2960 |

The smaller Δν value for this compound compared to the ionic sodium salt suggests a bidentate coordination mode.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid this compound sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a solution can be analyzed in a suitable liquid cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the pure KBr pellet or the solvent.

-

Collect a sufficient number of scans (e.g., 32 or 64) and average them to obtain a high-quality spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the Cerium(III) ion and the ligand.

Theoretical Considerations:

-

f-f Transitions: The electronic transitions within the 4f orbitals of lanthanide ions are Laporte-forbidden, resulting in characteristically sharp and weak absorption bands.[6] The position and intensity of these bands are sensitive to the coordination environment of the Ce(III) ion.

-

Ligand-to-Metal Charge Transfer (LMCT): More intense charge transfer bands may also be observed, typically in the UV region.

Expected UV-Vis Data (Hypothetical):

Ce(III) ions typically exhibit absorption bands in the UV region. The coordination to the isodecanoate ligand may cause shifts in the absorption maxima and changes in molar absorptivity compared to the aquated Ce(III) ion.

Table 3: Hypothetical UV-Vis Absorption Data

| Species | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ce(III) aquo ion | ~254, ~297 | Low |

| This compound | ~260, ~305 | Moderate |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water if soluble). A typical concentration range is 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record the absorption spectrum over a range of approximately 200-800 nm.

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

Baseline correct the instrument using the solvent-filled cuvette.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationship for determining the coordination mode from IR spectroscopy.

Caption: Signaling pathway for NMR analysis of a paramagnetic complex.

Conclusion

The spectroscopic analysis of this compound, while requiring consideration of the paramagnetic nature of the Ce(III) ion, can yield significant insights into its molecular structure and electronic properties. This technical guide provides a foundational framework for researchers to approach the characterization of this and similar lanthanide carboxylate complexes. By employing a combination of NMR, IR, and UV-Vis spectroscopy, and by careful comparison with diamagnetic analogues and established principles, a detailed structural elucidation is achievable. The provided protocols and expected data serve as a starting point for the systematic investigation of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultraviolet Spectroscopic Determination of Five Lanthanide Elements without Prior Separation [opg.optica.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. sparkle.pro.br [sparkle.pro.br]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Oxidation States of Cerium in Carboxylate Complexes

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerium, a lanthanide, is distinguished by its accessible and stable +3 and +4 oxidation states, a property that is central to its diverse applications in catalysis, materials science, and medicine.[1][2] The interplay between Ce(III) and Ce(IV) is particularly significant in its coordination complexes, where the ligand environment can finely tune the redox potential and reactivity.[3][4] This guide provides a comprehensive technical overview of the oxidation states of cerium when complexed with carboxylate ligands. It covers the synthesis of these complexes, the analytical methodologies for robust oxidation state determination, and the factors governing the stability and reactivity of both Ce(III) and Ce(IV) species. Quantitative data are summarized for comparative analysis, and key experimental workflows and reaction pathways are visualized to provide a clear, functional understanding for professionals in research and development.

The Ce(III)/Ce(IV) Redox Couple: A Fundamental Overview

Cerium is unique among the lanthanides for its stable +4 oxidation state, which possesses a noble gas electron configuration ([Xe]4f⁰).[5] The trivalent state, Ce(III), with a [Xe]4f¹ configuration, is also highly stable.[6] The relative stability of these two states is highly dependent on the chemical environment, including the nature of the coordinating ligands.[3][7]

-

Ce(III) : The larger ionic radius of Ce³⁺ compared to Ce⁴⁺ influences its coordination geometry and bond lengths.[8] Ce(III) complexes are paramagnetic due to the single 4f electron.

-

Ce(IV) : As a smaller, more highly charged cation, Ce⁴⁺ is a strong Lewis acid and a potent oxidizing agent.[1][5] The standard redox potential for the Ce(IV)/Ce(III) couple is approximately +1.72 V, though this value is significantly modulated by complexation.[1] Hard, electron-donating ligands, such as oxygen-based carboxylates, are particularly effective at stabilizing the high-valent Ce(IV) state.[4][5]

The carboxylate ligand, with its hard oxygen donor atoms, can effectively coordinate to both Ce(III) and Ce(IV) ions, often in a bidentate or bridging fashion.[8][9] This interaction is crucial for the formation of stable monomeric and polynuclear cerium-oxo clusters that are active in various chemical transformations.[10][11]

Synthesis of Cerium Carboxylate Complexes

The synthesis of cerium carboxylate complexes can be achieved through several routes, primarily differing in the choice of the cerium precursor, which dictates the resulting oxidation state.

3.1 Synthesis of Ce(III) Carboxylate Complexes A common method involves the reaction of a Ce(III) salt, such as cerium(III) chloride (CeCl₃), with a carboxylic acid in an aqueous or alcoholic solution. The pH is typically adjusted to deprotonate the carboxylic acid, facilitating coordination.[9] Another route is the protonolysis reaction between a cerium(III) precursor like Ce[N(SiMe₃)₂]₃ and the desired thiophenol containing a carboxylate group.[12]

3.2 Synthesis of Ce(IV) Carboxylate Complexes Ce(IV) carboxylate complexes are often generated in situ by mixing a Ce(IV) precursor, such as Ce(OᵗBu)₄, with the corresponding carboxylic acid.[10][13] Alternatively, protonolysis of a stable Ce(IV) carbonate complex with carboxylic acids can yield Ce(IV) carboxylate complexes.[8] Oxidation of a pre-formed Ce(III) complex using a suitable oxidant is also a viable strategy.

Characterization and Oxidation State Determination

A multi-technique approach is essential for the unambiguous determination of cerium's oxidation state in carboxylate complexes.

4.1 X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique widely used to quantify Ce(III) and Ce(IV) ratios.[2][14][15] The Ce 3d core level spectrum is complex due to spin-orbit coupling and final-state effects, resulting in multiple peaks for each oxidation state.[6]

-

Ce(IV) is characterized by three main sets of spin-orbit split doublets (3d₅/₂ and 3d₃/₂). A distinctive satellite peak at approximately 917 eV is a hallmark of the Ce(IV) state and is absent in Ce(III) spectra.[16]

-

Ce(III) shows two sets of spin-orbit split doublets at lower binding energies compared to Ce(IV).[16] It is important to note that X-ray radiation in the high-vacuum environment of an XPS instrument can sometimes reduce Ce(IV) to Ce(III), potentially overestimating the Ce(III) concentration.[6][17]

4.2 X-ray Absorption Near Edge Structure (XANES) XANES spectroscopy at the Ce L₃-edge is a bulk-sensitive technique that provides clear signatures for different oxidation states.[18][19][20]

-

Ce(III) spectra typically exhibit a single, strong white-line peak.[21]

-

Ce(IV) spectra are characterized by a distinct double-peak structure.[19][21] Linear combination fitting of experimental spectra with known Ce(III) and Ce(IV) standards allows for accurate quantification of the oxidation state ratio.[21]

4.3 Electrochemical Analysis Cyclic voltammetry (CV) is used to measure the redox potential of the Ce(III)/Ce(IV) couple in a specific ligand environment.[4] The potential at which the oxidation (Ce³⁺ → Ce⁴⁺) and reduction (Ce⁴⁺ → Ce³⁺) peaks appear provides direct information about the thermodynamic stability of each oxidation state. Electron-donating ligands stabilize the Ce(IV) state, shifting the redox potential to more negative values.[3]

Quantitative Data Summary

The structural and electrochemical parameters of cerium complexes are highly sensitive to the oxidation state and the nature of the coordinating carboxylate ligand.

Table 1: Comparison of Ce-O Bond Lengths in Cerium Carboxylate Complexes

| Complex Type | Oxidation State | Coordination Mode | Ce-O Bond Length (Å) | Reference |

|---|---|---|---|---|

| Ce(IV) Acetate Complex | Ce(IV) | Unidentate | 2.226(5) - 2.260(5) | [8] |

| Ce(IV) 2-Nitrobenzoate Complex | Ce(IV) | Unidentate | 2.235(4) - 2.255(4) | [8] |

| Ce(III) Phenylacetate Complex | Ce(III) | Bidentate (κ²-O,O') | 2.531(4) - 2.572(4) | [8] |

As shown, the Ce-O bond distances are significantly shorter in Ce(IV) complexes due to the smaller ionic radius of the Ce⁴⁺ ion compared to Ce³⁺.[8]

Table 2: Redox Potentials of Cerium Complexes with Different Ligand Frameworks

| Complex/System | Ligand Framework | Redox Potential (V vs. Fc/Fc⁺) | Key Finding | Reference |

|---|---|---|---|---|

| [Li(THF)₂Ce(MBP)₂(THF)₂] | Methylene-Bis-Phenolate | -0.93 | Significant stabilization of Ce(IV) | [3] |

| Ce(ClO₄)₃ in HClO₄ | Perchlorate/Aquo | +1.30 | Standard potential in acidic solution | [3] |

| [Ceᴵⱽ(atrane)(thf)₃][BArF] | Atrane | +1.17 | Effective stabilization of Ce(IV) cation | [5] |

The data illustrates that strongly electron-donating organic ligands can shift the Ce(III)/Ce(IV) redox potential by over 2 volts, dramatically stabilizing the tetravalent state.[3]

Visualizing Workflows and Reaction Pathways

Experimental Workflow

The logical flow from precursor to a fully characterized complex is critical in understanding the properties of cerium carboxylates.

Caption: General experimental workflow for the synthesis and characterization of cerium carboxylate complexes.

Photocatalytic Decarboxylation Pathway

Ce(IV) carboxylate complexes can act as efficient photocatalysts. Upon irradiation, a Ligand-to-Metal Charge Transfer (LMCT) event occurs, reducing Ce(IV) to Ce(III) and generating a carboxyl radical, which drives subsequent reactions.[8][10]

Caption: Photocatalytic cycle for the decarboxylative oxygenation of carboxylic acids using a cerium complex.

Detailed Experimental Protocols

7.1 Protocol: Synthesis of a Ce(III) Carboxylate Complex Adapted from the synthesis of Cerium(III) complex with cyclohexane carboxylic acid.[9]

-

Preparation of Solutions: Prepare an aqueous solution of cerium(III) chloride (CeCl₃). In a separate vessel, dissolve the desired carboxylic acid (e.g., cyclohexane carboxylic acid) in water.

-

pH Adjustment: Slowly add a base (e.g., aqueous ammonia) to the carboxylic acid solution with stirring until a pH of approximately 5.5 is reached to ensure deprotonation of the acid.

-

Reaction: Add the CeCl₃ solution dropwise to the carboxylate solution at room temperature with continuous stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: To remove unreacted starting materials and byproducts, wash the filtered product sequentially with hot deionized water (3 times) and hot ethanol (3 times).

-

Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 120 °C) for several hours to yield the pure Ce(III) carboxylate complex.

7.2 Protocol: Determination of Cerium Oxidation State by XPS Based on established methodologies for ceria-based materials.[6][22]

-

Sample Preparation: Mount a small amount of the finely ground cerium carboxylate complex powder onto a sample holder using conductive carbon tape. Ensure the sample surface is flat and representative.

-

Instrument Setup: Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. Use a monochromatic Al Kα X-ray source.

-

Charge Neutralization: Employ a low-energy electron flood gun to prevent differential charging of the sample surface during analysis.

-

Data Acquisition:

-

Perform a survey scan (0-1200 eV) to identify all elements present on the surface.

-

Perform a high-resolution scan of the Ce 3d region (typically 870-930 eV binding energy) with a low pass energy (e.g., 20 eV) to resolve the complex peak structures. To minimize potential X-ray induced reduction, use the lowest practical X-ray power and acquisition time.[6]

-

-

Data Analysis:

-

Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

-

Fit the high-resolution Ce 3d spectrum using established reference spectra or a set of constrained Gaussian-Lorentzian peaks corresponding to the known final states of Ce(III) and Ce(IV).[17]

-

Calculate the relative concentrations of Ce(III) and Ce(IV) from the integrated areas of their respective fitted peaks.

-

Conclusion

The oxidation state of cerium in carboxylate complexes is a defining feature that governs their structure, stability, and reactivity. The Ce(IV) state is significantly stabilized by the hard oxygen donors of the carboxylate ligands, a phenomenon quantifiable by a substantial negative shift in the Ce(III)/Ce(IV) redox potential. This stabilization is structurally manifested in shorter Ce-O bond lengths for Ce(IV) complexes compared to their Ce(III) counterparts. A rigorous analytical approach, combining bulk-sensitive (XANES) and surface-sensitive (XPS) spectroscopies with electrochemical methods, is imperative for an accurate understanding of the electronic structure. This knowledge is critical for the rational design of cerium-based materials for applications ranging from redox catalysis, where the Ce(III)/Ce(IV) cycle is harnessed for transformations, to the development of novel therapeutic and diagnostic agents.

References

- 1. Cerium compounds - Wikipedia [en.wikipedia.org]

- 2. Approaches for the Quantitative Analysis of Oxidation State in Cerium Oxide Nanomaterials | NIST [nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Cerium - HarwellXPS Guru [harwellxps.guru]

- 7. inorganic chemistry - Why is the +3 oxidation state of Cerium more stable than +4? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Redox and Photochemical Reactivity of Cerium(IV) Carbonate and Carboxylate Complexes Supported by a Tripodal Oxygen Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Cerium(Ⅲ)Complex With Cyclohexane Carboxylic Acid [journal.lnpu.edu.cn]

- 10. Cerium(IV) Carboxylate Photocatalyst for Catalytic Radical Formation from Carboxylic Acids: Decarboxylative Oxygenation of Aliphatic Carboxylic Acids and Lactonization of Aromatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. web.mit.edu [web.mit.edu]

- 12. Cerium( iii ) complexes with azolyl-substituted thiophenolate ligands: synthesis, structure and red luminescence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03199E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Analysis of Oxidation State in Cerium Oxide Nanomaterials | NIST [nist.gov]

- 15. bohrium.com [bohrium.com]

- 16. Cerium | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. XANES study on the valence transitions in cerium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. politesi.polimi.it [politesi.polimi.it]

- 21. researchgate.net [researchgate.net]

- 22. Approaches for the Quantitative Analysis of Oxidation State in Cerium Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

The Isodecanoate Ligand: A Keystone for Cerium Complex Stability and Functionality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium complexes are finding expanding roles in catalysis, materials science, and increasingly, in biomedical applications. The stability and reactivity of the cerium ion, which can readily cycle between the +3 and +4 oxidation states, are critically influenced by its coordination environment. The isodecanoate ligand, a branched-chain carboxylate, has emerged as a crucial component in modulating the properties of cerium complexes. This technical guide delves into the multifaceted role of the isodecanoate ligand in imparting stability to cerium complexes, outlines key experimental protocols for their characterization, and presents a theoretical framework for understanding these interactions. While specific thermodynamic data for cerium isodecanoate is not extensively published, this paper draws upon analogous carboxylate systems to provide a comprehensive overview for researchers in the field.

Introduction: The Significance of Ligand Design in Cerium Chemistry

The lanthanide element cerium is distinguished by its accessible Ce(III) and Ce(IV) oxidation states, a feature that underpins its utility in a wide array of applications. In drug development, cerium compounds, particularly in the form of nanoparticles (nanoceria), are being explored for their antioxidant and pro-oxidant capabilities, which can be harnessed to combat oxidative stress-related diseases or to induce cytotoxicity in cancer cells. The efficacy and safety of these applications are intrinsically linked to the stability of the cerium complexes under physiological conditions.

The isodecanoate ligand, a C10 carboxylic acid with a branched alkyl chain, offers a unique combination of properties that are advantageous for the stabilization of cerium ions. Its steric bulk can provide kinetic stability, shielding the cerium center from unwanted reactions, while its carboxylate functional group forms strong coordinate bonds with the Lewis acidic cerium ion. This guide will explore the structural and electronic contributions of the isodecanoate ligand to the overall stability of cerium complexes.

The Role of the Isodecanoate Ligand in Complex Stability

The stability of a metal complex is a thermodynamic and kinetic concept. Thermodynamic stability relates to the equilibrium constant for the formation of the complex, while kinetic stability refers to the lability of the complex. The isodecanoate ligand influences both aspects for cerium complexes.

Thermodynamic Stability: The Chelate Effect and Steric Hindrance

Carboxylate ligands like isodecanoate can coordinate to a metal center in several modes: monodentate, bidentate chelating, or bridging. The bidentate chelating mode, where both oxygen atoms of the carboxylate group bind to the same cerium ion, leads to the formation of a stable five-membered ring. This phenomenon, known as the chelate effect, significantly enhances the thermodynamic stability of the complex compared to coordination by two separate monodentate ligands.

The branched structure of the isodecanoate ligand introduces steric hindrance around the cerium center. This bulkiness can influence the coordination number of the cerium ion and prevent the close approach of solvent molecules or other reactive species that could lead to decomposition of the complex.

Kinetic Stability and Lipophilicity

The bulky, branched alkyl chain of the isodecanoate ligand also imparts significant kinetic stability. This steric shield slows down ligand exchange reactions, making the complex less labile. Furthermore, the long alkyl chain increases the lipophilicity of the cerium complex. This property is particularly relevant in applications such as catalysis in organic media and the formulation of cerium-based driers for paints and coatings. In the context of drug delivery, increased lipophilicity can influence the interaction of the complex with biological membranes.

Quantitative Data on Cerium Carboxylate Complex Stability

| Ligand | log β₁ (1:1 Complex) | log β₂ (1:2 Complex) | Reference |

| Glycolate | 1.76 | 2.65 | [1] |

| Acetate | ~1.8 | - | [2] |

| Diglycolate | ~4.5 | - | [1][3] |

Note: The stability constants are highly dependent on experimental conditions such as temperature, pH, and ionic strength. The anomalously high stability of the diglycolate complex is attributed to a strong chelate effect from the ether oxygen in addition to the carboxylate groups.[1][3]

Experimental Protocols for Characterization

The synthesis and characterization of cerium-isodecanoate complexes require a suite of analytical techniques to determine their structure, composition, and stability.

Synthesis of Cerium Isodecanoate

A general method for the synthesis of cerium(III) isodecanoate involves the reaction of a cerium(III) salt (e.g., cerium(III) chloride or nitrate) with the sodium salt of isodecanoic acid in a suitable solvent.

Protocol:

-

Dissolve isodecanoic acid in an appropriate solvent (e.g., ethanol).

-

Add a stoichiometric amount of a base (e.g., sodium hydroxide) to form the sodium isodecanoate salt.

-

In a separate vessel, dissolve the cerium(III) salt in the same solvent.

-

Slowly add the cerium(III) salt solution to the sodium isodecanoate solution with constant stirring.

-

The cerium isodecanoate complex will precipitate out of solution.

-

The precipitate can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

Structural Characterization: FTIR and NMR Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for probing the coordination mode of the carboxylate ligand. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group is indicative of its binding mode.

-

Ionic: Δν ≈ 160-170 cm⁻¹

-

Monodentate: Δν > 200 cm⁻¹

-

Bidentate Chelating: Δν < 100 cm⁻¹

-

Bidentate Bridging: Δν ≈ 140-200 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the isodecanoate ligand upon coordination to cerium. Due to the paramagnetic nature of Ce(III), NMR signals of protons and carbons close to the metal center will be significantly broadened and shifted. In contrast, Ce(IV) is diamagnetic, and its complexes typically show sharp NMR signals.

Stability Analysis: UV-Vis Spectrophotometry and Thermogravimetric Analysis (TGA)

UV-Vis Spectrophotometry: The formation of a cerium-ligand complex can be monitored by changes in the UV-Vis absorption spectrum. For Ce(III) complexes, the complex formation constant can be determined by titrating a solution of the cerium salt with the ligand and monitoring the changes in absorbance at a specific wavelength.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is useful for determining the thermal stability of the cerium isodecanoate complex and for identifying the temperature at which the ligand starts to decompose.

Visualizing Key Concepts

The following diagrams illustrate the coordination modes of the carboxylate ligand and a general workflow for the characterization of cerium-isodecanoate complexes.

Caption: Coordination modes of a carboxylate ligand with a cerium ion.

Caption: A typical experimental workflow for the synthesis and characterization of cerium isodecanoate complexes.

Applications in Drug Development and Beyond

The enhanced stability imparted by the isodecanoate ligand makes cerium complexes suitable for a range of applications.

-

Drug Delivery: The lipophilic nature of cerium isodecanoate could be exploited in the design of drug delivery systems that can more readily cross cell membranes. The stable complex would prevent the premature release of the cerium ion.

-

Antioxidant/Pro-oxidant Therapies: The redox-active nature of cerium is central to its therapeutic potential. A stable isodecanoate complex can help to control the redox cycling of the cerium ion, potentially fine-tuning its biological activity.

-

Catalysis: Cerium isodecanoate and related neodecanoate complexes are used as catalysts in various industrial processes, including as driers in paints and coatings, where they promote the oxidative cross-linking of polymers.[4][5][6][7]

Conclusion

The isodecanoate ligand plays a pivotal role in the stabilization of cerium complexes through a combination of electronic and steric effects. The formation of a chelated ring structure enhances thermodynamic stability, while the bulky, branched alkyl chain provides kinetic inertness and increases lipophilicity. Although specific quantitative data for cerium-isodecanoate complexes remains an area for future research, the principles outlined in this guide, drawn from analogous carboxylate systems, provide a robust framework for scientists and researchers. A thorough understanding of the role of the isodecanoate ligand is essential for the rational design of stable and functional cerium complexes for applications in catalysis, materials science, and importantly, in the development of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Interactions Between Hydrated Cerium(III) Cations and Carboxylates in an Aqueous Solution: Anomalously Strong Complex Formation with Diglycolate, Suggesting a Chelate Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cerium Neodecanoate Drier | VALIREX Ce 8 Neo D60 [csm.umicore.com]

- 5. Paint Driers | Paints and Coatings [csm.umicore.com]

- 6. durachem.com [durachem.com]

- 7. borchers.com [borchers.com]

An In-Depth Technical Guide to Cerium(III) Isodecanoate: Precursors, Synthesis, and Potential Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors, synthesis routes, and potential applications of Cerium(III) isodecanoate, with a particular focus on its relevance to the pharmaceutical and drug development sectors. This document details the necessary chemical precursors, outlines plausible experimental protocols for its synthesis, and explores its potential utility based on the known biological activities of cerium compounds.

Introduction to this compound

This compound is a metal-organic compound consisting of a central cerium atom in its +3 oxidation state coordinated to three isodecanoate ligands. Isodecanoic acid is a branched-chain carboxylic acid, and its inclusion in the complex imparts significant lipophilicity, making this compound soluble in nonpolar organic solvents. This property is of particular interest in pharmaceutical applications where delivery of metal ions to biological systems is often facilitated by lipid-soluble carriers.

The unique electronic configuration of cerium allows it to participate in redox reactions, cycling between the +3 and +4 oxidation states. This characteristic is the basis for the antioxidant properties observed in many cerium compounds. Furthermore, cerium ions have demonstrated antimicrobial and anti-inflammatory activities, suggesting a potential therapeutic role for cerium-containing compounds.

Precursors for the Synthesis of this compound

The synthesis of this compound primarily involves the reaction of a Cerium(III) salt with isodecanoic acid or its corresponding salt. The selection of precursors is critical and can influence the reaction conditions and the purity of the final product.

Table 1: Key Precursors for this compound Synthesis

| Precursor Type | Chemical Name | Formula | Key Considerations |

| Cerium Source | Cerium(III) Nitrate Hexahydrate | Ce(NO₃)₃·6H₂O | Readily available and soluble in water and polar organic solvents. |

| Cerium(III) Chloride Heptahydrate | CeCl₃·7H₂O | Another common and soluble Cerium(III) salt. | |

| Cerium(III) Hydroxide | Ce(OH)₃ | Can be used for direct reaction with the carboxylic acid. | |

| Cerium(III) Oxide | Ce₂O₃ | Less reactive; may require harsher reaction conditions. | |

| Carboxylate Source | Isodecanoic Acid | C₁₀H₂₀O₂ | A branched-chain carboxylic acid. |

| Sodium Isodecanoate | C₁₀H₁₉NaO₂ | The sodium salt of isodecanoic acid can be used in metathesis reactions. | |

| Base (optional) | Sodium Hydroxide | NaOH | Used to deprotonate the carboxylic acid and facilitate the reaction. |

| Potassium Hydroxide | KOH | An alternative base to sodium hydroxide. | |

| Ammonia Solution | NH₄OH | A weaker base that can also be used for pH adjustment. |

Synthesis Routes and Experimental Protocols

Several synthetic strategies can be employed to produce this compound. The choice of method often depends on the desired purity, scale of the reaction, and available starting materials. Below are two detailed experimental protocols based on common methods for synthesizing metal carboxylates.

Synthesis from a Cerium(III) Salt and Isodecanoic Acid

This is a straightforward and widely applicable method for preparing metal carboxylates.

Experimental Protocol:

-

Dissolution of Precursors:

-

In a reaction vessel, dissolve one molar equivalent of a Cerium(III) salt (e.g., Cerium(III) nitrate hexahydrate) in a suitable solvent, such as ethanol or a water/ethanol mixture.

-

In a separate vessel, dissolve three molar equivalents of isodecanoic acid in a nonpolar organic solvent like hexane or toluene.

-

-

Reaction:

-

Slowly add the Cerium(III) salt solution to the isodecanoic acid solution with vigorous stirring.

-

If the reaction is slow, a base such as a concentrated aqueous solution of sodium hydroxide can be added dropwise to the reaction mixture to facilitate the deprotonation of the carboxylic acid and drive the reaction to completion. The pH should be carefully monitored and adjusted to a neutral or slightly basic range.

-

-

Isolation and Purification:

-

After the reaction is complete (typically monitored by the disappearance of the starting materials via techniques like thin-layer chromatography), the organic phase containing the this compound is separated from the aqueous phase using a separatory funnel.

-

The organic phase is then washed several times with deionized water to remove any unreacted cerium salt and other water-soluble impurities.

-

The solvent is removed from the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

Table 2: Quantitative Data for Synthesis from Cerium(III) Salt

| Parameter | Value/Range |

| Molar Ratio (Ce³⁺:Isodecanoic Acid) | 1 : 3 |

| Reaction Temperature | Room Temperature to 60°C |

| Reaction Time | 2 - 6 hours |

| pH (with base) | 7.0 - 8.0 |

| Typical Yield | 70 - 90% |

Diagram 1: Synthesis Workflow from Cerium(III) Salt

Caption: Synthesis workflow from a Cerium(III) salt.

Synthesis from Cerium(III) Oxide and Isodecanoic Acid

This method is suitable when starting from the more stable cerium oxide but may require more forcing conditions.

Experimental Protocol:

-

Mixing of Reactants:

-

In a high-temperature reaction vessel equipped with a reflux condenser and a stirrer, combine one molar equivalent of Cerium(III) oxide with a stoichiometric excess (e.g., 3.5-4 molar equivalents) of isodecanoic acid. A high-boiling point, non-polar solvent such as toluene or xylene can be used as the reaction medium.

-

-

Reaction:

-

Heat the mixture to a high temperature (typically 120-150°C) with vigorous stirring. The reaction progress can be monitored by the dissolution of the solid Cerium(III) oxide.

-

Water is a byproduct of this reaction and can be removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.

-

-

Isolation and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Any unreacted Cerium(III) oxide is removed by filtration.

-

The solvent and excess isodecanoic acid are removed under reduced pressure.

-

The resulting crude product can be purified by washing with a suitable solvent to remove any remaining impurities.

-

Table 3: Quantitative Data for Synthesis from Cerium(III) Oxide

| Parameter | Value/Range |

| Molar Ratio (Ce₂O₃:Isodecanoic Acid) | 1 : 6 (or slight excess of acid) |

| Reaction Temperature | 120 - 150°C |

| Reaction Time | 8 - 24 hours |

| Typical Yield | 60 - 80% |

Diagram 2: Synthesis Workflow from Cerium(III) Oxide

Caption: Synthesis workflow from Cerium(III) oxide.

Potential Applications in Drug Development

The unique properties of this compound make it a candidate for several applications in the pharmaceutical and drug development fields. These potential applications are largely inferred from the known biological activities of cerium compounds and the physicochemical properties imparted by the isodecanoate ligands.

Diagram 3: Potential Pharmaceutical Applications

Caption: Potential applications in drug development.

-

Antimicrobial Agent: Cerium salts have long been known for their antiseptic properties. This compound, due to its lipophilic nature, could potentially be formulated into topical preparations for the treatment of skin and soft tissue infections. Its solubility in organic carriers may enhance its penetration through the skin.

-

Antioxidant Therapy: The ability of cerium to scavenge reactive oxygen species (ROS) is a well-documented phenomenon. This compound could serve as a lipophilic antioxidant, potentially for treating conditions associated with oxidative stress in lipid-rich environments, such as neurodegenerative diseases or inflammatory skin conditions.

-

Drug Delivery Vehicle: The isodecanoate ligands make the cerium complex highly soluble in lipids. This property could be exploited to use this compound as a carrier for other lipophilic drug molecules, potentially improving their solubility, stability, and bioavailability. It could also be a precursor for the synthesis of cerium-based nanoparticles for targeted drug delivery.

-

Anti-inflammatory Agent: Inflammation is often linked to oxidative stress. By acting as an antioxidant, this compound may also exhibit anti-inflammatory effects. This could be beneficial in the development of treatments for chronic inflammatory diseases.

Conclusion

This compound is a versatile compound with significant potential, particularly in the pharmaceutical sciences. Its synthesis is achievable through well-established methods for preparing metal carboxylates, primarily involving the reaction of a Cerium(III) precursor with isodecanoic acid. The lipophilic nature of this compound, combined with the inherent biological activities of cerium, opens up promising avenues for its exploration as an antimicrobial, antioxidant, and anti-inflammatory agent, as well as a potential component in advanced drug delivery systems. Further research into its specific biological activities and toxicological profile is warranted to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols: Cerium(III) Isodecanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium, a lanthanide, offers unique catalytic activities owing to its accessible Ce(III)/Ce(IV) redox couple. While Cerium(III) isodecanoate is predominantly utilized as a drying agent in industrial applications such as paints and coatings, its potential as a catalyst in fine organic synthesis is an area of growing interest. The isodecanoate ligand enhances solubility in organic solvents, making it a potentially valuable cerium source for various transformations. This document provides an overview of the catalytic applications of Cerium(III) compounds in organic synthesis, with protocols and data drawn from studies on analogous cerium salts that serve as a model for the reactivity of this compound.

Photocatalyzed Amide Synthesis from Carboxylic Acids and Isocyanates

Cerium(III) complexes can photocatalytically facilitate the synthesis of amides from readily available carboxylic acids and isocyanates. This method offers a sustainable approach to amide bond formation, a critical transformation in pharmaceutical chemistry. The reaction is believed to proceed through the generation of alkyl radicals from the carboxylic acid, followed by their addition to the isocyanate.

Quantitative Data Summary

| Entry | Carboxylic Acid | Isocyanate | Product | Yield (%) |

| 1 | Phenylacetic acid | Phenyl isocyanate | N,2-diphenylacetamide | High |

| 2 | Cyclohexanecarboxylic acid | 4-Chlorophenyl isocyanate | N-(4-chlorophenyl)cyclohexanecarboxamide | Good |

| 3 | Propionic acid | Naphthyl isocyanate | N-(naphthalen-1-yl)propionamide | Moderate |

Note: The yields are generalized from qualitative descriptions in the literature. Specific yields are highly substrate-dependent.

Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk tube, add the carboxylic acid (1.0 equiv.), isocyanate (1.2 equiv.), and Cerium(III) salt (e.g., CeCl₃·7H₂O, 0.1 equiv.) as a proxy for this compound.

-

Solvent Addition: Add anhydrous acetonitrile (0.1 M concentration with respect to the carboxylic acid).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction Conditions: Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Proposed Reaction Pathway

Caption: Proposed photocatalytic cycle for amide synthesis.

C-H Functionalization of Alkanes

Cerium catalysis enables the direct functionalization of C-H bonds in alkanes, a challenging yet highly desirable transformation in organic synthesis.[1][2] This methodology often utilizes alcohols as hydrogen atom transfer (HAT) agents under photoredox conditions.[1][2]

Quantitative Data Summary

| Entry | Alkane | Functionalization Reagent | Alcohol (HAT agent) | Product | Yield (%) |

| 1 | Cyclohexane | N-Boc-1,3-dibromo-5,5-dimethylhydantoin (DBH) | Methanol | N-Boc-cyclohexylamine | 71 |

| 2 | Adamantane | Di-tert-butyl azodicarboxylate (DBAD) | Ethanol | 1-Adamantyl-N-Boc-hydrazine | 89 |

| 3 | n-Heptane | N-Phenylmaleimide | Isopropanol | Alkylated N-phenylsuccinimide | 65 |

Note: Data is representative of cerium-catalyzed C-H functionalization reactions.

Experimental Protocol

-